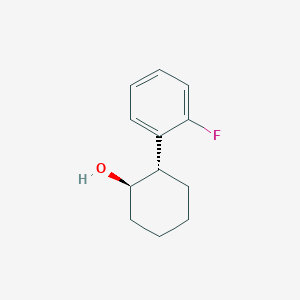

rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol

Description

rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a fluorophenyl group and a hydroxyl group

Properties

IUPAC Name |

(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2/t10-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDQYRMHMRJZQZ-CMPLNLGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 2-fluorobenzene.

Grignard Reaction: A Grignard reagent is prepared from 2-fluorobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.

Chiral Resolution: The racemic mixture obtained from the Grignard reaction is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogenation catalysts.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO₄ in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, Br₂/FeBr₃ for bromination.

Major Products

Oxidation: 2-(2-Fluorophenyl)cyclohexanone.

Reduction: 2-(2-Fluorophenyl)cyclohexane.

Substitution: 4-Nitro-2-(2-fluorophenyl)cyclohexan-1-ol (for nitration).

Scientific Research Applications

rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: The compound’s unique stereochemistry makes it useful in the development of chiral materials and catalysts.

Biological Studies: It serves as a model compound for studying the effects of fluorine substitution on biological activity.

Industrial Applications: It is used in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to certain receptors or enzymes, while the hydroxyl group participates in hydrogen bonding, stabilizing the compound-receptor complex. This dual interaction modulates the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

(1R,2S)-2-Phenylcyclohexan-1-ol: Lacks the fluorine atom, resulting in different binding affinities and biological activities.

(1R,2S)-2-(4-Fluorophenyl)cyclohexan-1-ol: The fluorine atom is positioned differently, affecting the compound’s overall properties.

(1R,2S)-2-(2-Chlorophenyl)cyclohexan-1-ol: Substitution with chlorine instead of fluorine alters the compound’s reactivity and interactions.

Uniqueness

rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical and biological properties. The stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound in various research fields.

Biological Activity

rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol is a chiral compound characterized by a cyclohexane ring substituted with a fluorophenyl group and a hydroxyl group. Its unique stereochemistry and functional groups make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHF

- Molecular Weight : 196.25 g/mol

- Purity : Typically reported at 95% or higher in commercial preparations.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The hydroxyl group can participate in hydrogen bonding, enhancing its affinity for target proteins. Research indicates that this compound may act as a ligand for certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and pain perception.

Biological Activity Overview

The compound has been studied for its potential roles in several therapeutic areas:

- Analgesic Effects : Preliminary studies suggest that this compound may exhibit analgesic properties through modulation of pain pathways.

- Antidepressant Potential : Similar to other chiral compounds in its class, it may influence serotonin receptors, contributing to antidepressant effects.

- Anti-inflammatory Activity : The compound's ability to modulate inflammatory responses is under investigation, particularly in models of chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

In Vivo Analgesic Study :

- Objective : To evaluate the analgesic properties in rodent models.

- Findings : The compound demonstrated significant pain relief compared to control groups, suggesting potential as an analgesic agent.

-

Antidepressant Activity Assessment :

- Objective : To assess effects on mood-related behaviors in animal models.

- Findings : Results indicated an increase in serotonin levels and improved behavioral scores in treated animals.

-

Inflammation Model Study :

- Objective : To investigate anti-inflammatory effects using carrageenan-induced paw edema in rats.

- Findings : The compound significantly reduced edema compared to untreated controls, indicating anti-inflammatory potential.

Data Table: Summary of Biological Activities

| Activity Type | Study Design | Key Findings |

|---|---|---|

| Analgesic Effects | Rodent models | Significant pain relief observed |

| Antidepressant Potential | Behavioral assays | Increased serotonin levels; improved scores |

| Anti-inflammatory Activity | Edema model | Reduced paw edema compared to controls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.